5-Methoxy-2-phenyl-4-pyrimidinol

Medicinal chemistry Pre-formulation Solubility optimization

Select 5-Methoxy-2-phenyl-4-pyrimidinol (CAS 85386-21-6) for reproducible research. Its unique 5-methoxy group provides distinct electronic and solubility profiles not replicable by other 5-substituted analogs, ensuring valid SAR data. This 2-phenylpyrimidin-4-ol scaffold is critical for KSP inhibition studies, and procurement of this specific derivative mitigates experimental variability.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 85386-21-6
Cat. No. B3157903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenyl-4-pyrimidinol
CAS85386-21-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CN=C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-15-9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
InChIKeyKTVNCFXEBFMNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-phenyl-4-pyrimidinol (CAS 85386-21-6): Core Chemical Identity and Structural Baseline for Scientific Procurement


5-Methoxy-2-phenyl-4-pyrimidinol (CAS 85386-21-6; C11H10N2O2; MW 202.21) is a heterocyclic compound belonging to the pyrimidinone class, characterized by a 5-methoxy substitution and a 2-phenyl moiety on the pyrimidine core [1]. The compound exists as a tautomer of 5-methoxy-2-phenylpyrimidin-4(3H)-one, with the latter representing the predominant form under physiological conditions, and features a defined melting point of 206-208 °C (recrystallized from ethanol) . Its molecular architecture positions it as a versatile scaffold for medicinal chemistry applications, particularly in the development of antiproliferative agents and kinase-targeting therapeutics [2].

5-Methoxy-2-phenyl-4-pyrimidinol (CAS 85386-21-6): Why 5-Position Substitution Profile Precludes Direct Analog Interchange


The 5-position substitution on the 2-phenyl-4-pyrimidinol scaffold constitutes a critical determinant of both physicochemical behavior and biological target engagement, rendering direct analog substitution problematic without rigorous empirical validation. Modifications at this position—whether methoxy (as in the target compound), methylsulfonyl, dimethylamino, or methoxymethyl—produce divergent hydrogen-bonding capacities, electron density distributions, and lipophilicities that differentially affect solubility, metabolic stability, and target binding conformations [1]. The methoxy group specifically introduces unique electronic and steric parameters that cannot be extrapolated from other 5-substituted analogs; any procurement decision assuming functional equivalence without comparative data risks experimental irreproducibility and wasted research resources [2].

5-Methoxy-2-phenyl-4-pyrimidinol (CAS 85386-21-6): Comparative Evidence Guide for Scientific Procurement


5-Methoxy vs. 5-Methylsulfonyl Substitution: Differential Physicochemical and Solubility Profile Assessment for Formulation Feasibility

5-Methoxy-2-phenyl-4-pyrimidinol (target) exhibits fundamentally distinct physicochemical parameters relative to the 5-methylsulfonyl analog. The target compound demonstrates a defined crystalline melting point of 206-208 °C, whereas the 5-methylsulfonyl analog lacks a precisely characterized melting point in available databases, and its sulfonyl group imparts substantially higher polarity and aqueous solubility . This differential solubility profile translates into divergent formulation requirements and solvent compatibility for downstream biological assays .

Medicinal chemistry Pre-formulation Solubility optimization

5-Methoxy vs. 5-Dimethylamino Substitution: Differential Molecular Weight and Atom Economy Considerations

The target compound 5-Methoxy-2-phenyl-4-pyrimidinol (MW 202.21 g/mol) possesses a lower molecular weight than its 5-dimethylamino analog (MW 215.25 g/mol), representing a 13.04 g/mol (6.1%) reduction in mass . This difference arises from the substitution of a methoxy group (-OCH3, 31.03 g/mol) with a dimethylamino group (-N(CH3)2, 44.08 g/mol) at the 5-position, which also alters hydrogen-bonding capacity (methoxy: H-bond acceptor only; dimethylamino: H-bond acceptor and potential donor when protonated) .

Medicinal chemistry Fragment-based drug design Lead optimization

5-Methoxy vs. 6-Methoxymethyl Substitution: Positional Isomerism Effects on Electronic Distribution and Synthetic Accessibility

The target compound 5-Methoxy-2-phenyl-4-pyrimidinol (MW 202.21 g/mol) differs positionally and constitutionally from its 6-methoxymethyl analog (MW 216.24 g/mol), with the methoxy group located at the 5-position in the target versus a methoxymethyl (-CH2OCH3) group at the 6-position in the comparator . This positional isomerism alters the electronic environment of the pyrimidine ring, affecting both reactivity in nucleophilic aromatic substitution reactions and the compound's potential for further derivatization. The target compound is accessible via a defined synthetic route involving 2-phenyl-4,6-dichloropyrimidine, whereas the 6-methoxymethyl analog requires distinct synthetic strategies .

Synthetic chemistry Reaction optimization Medicinal chemistry

5-Methoxy-2-phenyl-4-pyrimidinol (CAS 85386-21-6): Evidence-Driven Research Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization: Scaffold with Defined 5-Methoxy Substitution and Favorable Molecular Weight Profile

The target compound serves as a 2-phenylpyrimidin-4-ol scaffold bearing a 5-methoxy substituent, with a molecular weight of 202.21 g/mol . This molecular weight is 6.1% lower than the 5-dimethylamino analog and 6.5% lower than the 6-methoxymethyl analog, offering advantages in ligand efficiency metrics during lead optimization . The compound class has been implicated in mitotic kinesin KSP inhibition, a validated target for antiproliferative therapeutic development [1].

Pre-formulation and Solubility Assessment: Differentiated Physicochemical Profile for Assay Development

The target compound exhibits a melting point of 206-208 °C , providing a defined solid-state reference for purity assessment and formulation development. Its methoxy substituent confers moderate lipophilicity, in contrast to the higher polarity and aqueous solubility of the 5-methylsulfonyl analog . This differential solubility profile informs solvent selection for in vitro assays, with the target compound requiring organic co-solvents (e.g., DMSO) rather than aqueous buffers alone.

Synthetic Chemistry Intermediate: 5-Position Methoxy Group as a Versatile Functional Handle

As a pyrimidinone building block, the target compound offers a 5-position methoxy group that can participate in nucleophilic aromatic substitution reactions or be retained as a metabolic stability-enhancing moiety . The defined synthetic route from 2-phenyl-4,6-dichloropyrimidine provides a reproducible entry point for generating diverse derivative libraries for structure-activity relationship studies [1].

Technical Documentation Hub

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